Cas no 88345-89-5 (3-Bromo-4-phenylpyridine)

3-Bromo-4-phenylpyridine structure
3-Bromo-4-phenylpyridine structure
Productnaam:3-Bromo-4-phenylpyridine
CAS-nummer:88345-89-5
MF:C11H8BrN
MW:234.091921806335
MDL:MFCD04114247
CID:721055
PubChem ID:2762928

3-Bromo-4-phenylpyridine Chemische en fysische eigenschappen

Naam en identificatie

    • Pyridine,3-bromo-4-phenyl-
    • 3-BROMO-4-PHENYLPYRIDINE
    • 3-bromanyl-4-phenyl-pyridine
    • 4-Phenyl-3-bromopyridine
    • Pyridine,3-bromo-4-phenyl
    • 3-Bromo-4-phenylpyridine (ACI)
    • AKOS023671717
    • J-511946
    • SY036468
    • DB-015235
    • SCHEMBL1203821
    • DTXSID70376582
    • BL000497
    • 88345-89-5
    • MFCD04114247
    • CS-0156411
    • LVNPADQPUYHCOR-UHFFFAOYSA-N
    • AS-45740
    • 3-Bromo-4-phenylpyridine
    • MDL: MFCD04114247
    • Inchi: 1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H
    • InChI-sleutel: LVNPADQPUYHCOR-UHFFFAOYSA-N
    • LACHT: BrC1C(C2C=CC=CC=2)=CC=NC=1

Berekende eigenschappen

  • Exacte massa: 232.98400
  • Monoisotopische massa: 232.984
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 154
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.2
  • Topologisch pooloppervlak: 12.9A^2

Experimentele eigenschappen

  • Dichtheid: 1.426
  • Smeltpunt: 49-50
  • Kookpunt: 293 ºC
  • Vlampunt: 131 ºC
  • Brekindex: 1.606
  • PSA: 12.89000
  • LogboekP: 3.51110

3-Bromo-4-phenylpyridine Beveiligingsinformatie

  • Gevaarverklaring: Irritant
  • Identificatie van gevaarlijk materiaal: Xi

3-Bromo-4-phenylpyridine Douanegegevens

  • HS-CODE:2933399090
  • Douanegegevens:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Bromo-4-phenylpyridine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49755-250mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
250mg
¥548.0 2022-04-28
eNovation Chemicals LLC
Y1200639-10g
3-Bromo-4-phenylpyridine
88345-89-5 95%
10g
$1275 2024-07-23
Apollo Scientific
OR9978-250mg
3-Bromo-4-phenylpyridine
88345-89-5
250mg
£25.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE595-50mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
50mg
205.0CNY 2021-07-14
Alichem
A023023232-1g
3-Bromo-4-phenylpyridine
88345-89-5 97%
1g
$1696.80 2023-08-31
TRC
B750993-10mg
3-Bromo-4-phenylpyridine
88345-89-5
10mg
$ 50.00 2022-06-06
Chemenu
CM120980-1g
3-Bromo-4-phenylpyridine
88345-89-5 97%
1g
$202 2023-02-17
Alichem
A023023232-500mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
500mg
$1019.20 2023-08-31
Matrix Scientific
187928-10g
3-Bromo-4-phenylpyridine
88345-89-5
10g
$1296.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49755-100mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
100mg
¥366.0 2022-04-28

3-Bromo-4-phenylpyridine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ,  Selectfluor Solvents: 1,2-Dichloroethane ,  Water ;  1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ;  24 h, rt → 50 °C
Referentie
Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant
Galloway, Jordan D.; et al, Organic Letters, 2017, 19(21), 5772-5775

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ,  Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane ,  Water ;  40 h, rt
Referentie
Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway
Wang, Jian; et al, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ;  12 h, rt
2.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
2.2 Reagents: Water ;  rt
2.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
2.4 Reagents: Water ;  70 °C
3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
Referentie
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
1.4 Reagents: Water ;  70 °C
2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
Referentie
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
Referentie
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Methanol ,  Acetonitrile ;  24 h, 50 °C
Referentie
Syntheses of Benzofuranoquinolines and Analogues via Photoinduced Acceptorless Dehydrogenative Annulation of o-Phenylfuranylpyridines
Fan, Jinming ; et al, Organic Letters, 2019, 21(22), 9183-9187

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ;  12 h, rt
3.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
3.2 Reagents: Water ;  rt
3.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
3.4 Reagents: Water ;  70 °C
4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
Referentie
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 4 h, -78 °C
1.3 Reagents: Water ;  -78 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ;  12 h, rt
4.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
4.2 Reagents: Water ;  rt
4.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
4.4 Reagents: Water ;  70 °C
5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
Referentie
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

3-Bromo-4-phenylpyridine Raw materials

3-Bromo-4-phenylpyridine Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:88345-89-5)3-Bromo-4-phenylpyridine
A842547
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):345.0